4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)morpholine
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Overview
Description
Scientific Research Applications
Antidiabetic Activity:
The compound 4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)morpholine has been investigated for its potential antidiabetic properties. Researchers have synthesized derivatives of thiazolidinediones (TZDs) using morpholine as a catalyst. These TZDs are important drugs for treating type 2 diabetes. The synthesized molecules were evaluated by docking with the peroxisome proliferator-activated receptor-γ (PPARγ), a key protein involved in glucose metabolism. Notably, compounds 7a, 7d, and 7e exhibited promising binding affinity with PPARγ, suggesting their potential as future antidiabetic agents .
Catalyst in Organic Synthesis:
Morpholine itself serves as a catalyst in various organic reactions. For instance, it has been used in the synthesis of alkylaminophenols. Researchers explored the effect of spinel ferrites (such as CoFe₂O₄) as catalysts for this purpose. CoFe₂O₄ was found to be particularly effective in promoting the synthesis of alkylaminophenols at different temperatures and reaction times .
Oxadiazole Derivatives:
The compound’s structure suggests that it could serve as a precursor for oxadiazole derivatives. Oxadiazoles exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers could explore the synthesis of novel oxadiazole derivatives based on 4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)morpholine .
Safety and Hazards
The safety data sheet for a related compound, m-Tolyl isocyanate, indicates that it is a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to handle the compound with appropriate personal protective equipment and to avoid dust formation .
Mechanism of Action
Target of Action
For instance, thiazolidinediones, a class of compounds synthesized using morpholine as a catalyst, have been reported to bind with the gamma form of the peroxisome proliferator-activated receptor-γ (PPARγ) .
Mode of Action
It’s worth noting that morpholine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Compounds containing morpholine structures have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Compounds containing morpholine structures have been associated with a wide range of biological activities, indicating that they can induce various molecular and cellular changes .
properties
IUPAC Name |
4-[2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-15-6-8-18(9-7-15)28(24,25)20-21(23-10-12-26-13-11-23)27-19(22-20)17-5-3-4-16(2)14-17/h3-9,14H,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPFRBJFSLWIDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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